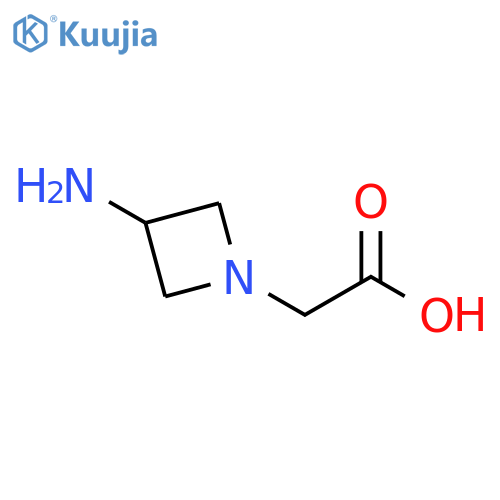Cas no 1498926-27-4 (2-(3-aminoazetidin-1-yl)acetic acid)

1498926-27-4 structure
商品名:2-(3-aminoazetidin-1-yl)acetic acid
CAS番号:1498926-27-4
MF:C5H10N2O2
メガワット:130.145101070404
MDL:MFCD21184953
CID:5151245
PubChem ID:65249599
2-(3-aminoazetidin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1-Azetidineacetic acid, 3-amino-
- 2-(3-aminoazetidin-1-yl)acetic acid
-
- MDL: MFCD21184953
- インチ: 1S/C5H10N2O2/c6-4-1-7(2-4)3-5(8)9/h4H,1-3,6H2,(H,8,9)
- InChIKey: WDFAHNDQAUNNHH-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)CC(N)C1
2-(3-aminoazetidin-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-245421-0.05g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 0.05g |
$888.0 | 2024-06-19 | |
| Enamine | EN300-245421-0.1g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 0.1g |
$930.0 | 2024-06-19 | |
| Enamine | EN300-245421-1.0g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
| Enamine | EN300-245421-10g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 10g |
$4545.0 | 2023-09-15 | ||
| Enamine | EN300-245421-2.5g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
| Enamine | EN300-245421-10.0g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
| Enamine | EN300-245421-5.0g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
| Enamine | EN300-245421-5g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 5g |
$3065.0 | 2023-09-15 | ||
| Enamine | EN300-245421-0.25g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
| Enamine | EN300-245421-0.5g |
2-(3-aminoazetidin-1-yl)acetic acid |
1498926-27-4 | 95% | 0.5g |
$1014.0 | 2024-06-19 |
2-(3-aminoazetidin-1-yl)acetic acid 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
1498926-27-4 (2-(3-aminoazetidin-1-yl)acetic acid) 関連製品
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
